molecular formula C31H29F2N3OS B10870796 2-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-N-[2-(phenylsulfanyl)phenyl]acetamide

2-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-N-[2-(phenylsulfanyl)phenyl]acetamide

Cat. No.: B10870796
M. Wt: 529.6 g/mol
InChI Key: GYCKWQQQARSHFD-UHFFFAOYSA-N
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Description

2-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-N-[2-(PHENYLSULFANYL)PHENYL]ACETAMIDE is a complex organic compound that features a piperazine ring substituted with bis(4-fluorophenyl)methyl and phenylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-N-[2-(PHENYLSULFANYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds such as bis(4-fluorophenyl)methanol and phenylsulfanyl derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-N-[2-(PHENYLSULFANYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Coupling Agents: EDCI, HOBt

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted piperazine derivatives

Mechanism of Action

The mechanism of action of 2-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-N-[2-(PHENYLSULFANYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The bis(4-fluorophenyl)methyl group may interact with hydrophobic pockets in proteins, while the phenylsulfanyl group can form interactions with sulfur-containing amino acids . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-N-[2-(PHENYLSULFANYL)PHENYL]ACETAMIDE is unique due to its combination of bis(4-fluorophenyl)methyl and phenylsulfanyl groups attached to a piperazine ring.

Properties

Molecular Formula

C31H29F2N3OS

Molecular Weight

529.6 g/mol

IUPAC Name

2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-N-(2-phenylsulfanylphenyl)acetamide

InChI

InChI=1S/C31H29F2N3OS/c32-25-14-10-23(11-15-25)31(24-12-16-26(33)17-13-24)36-20-18-35(19-21-36)22-30(37)34-28-8-4-5-9-29(28)38-27-6-2-1-3-7-27/h1-17,31H,18-22H2,(H,34,37)

InChI Key

GYCKWQQQARSHFD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2SC3=CC=CC=C3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Origin of Product

United States

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